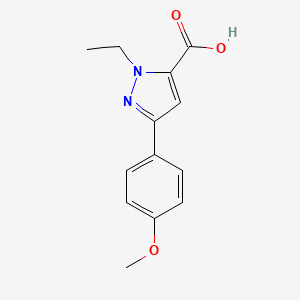

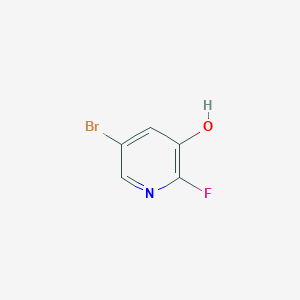

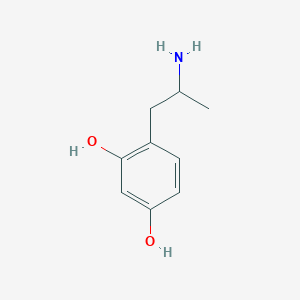

![molecular formula C12H24N2O4 B1286852 (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid CAS No. 65671-54-7](/img/structure/B1286852.png)

(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid”, also known as Boc-Dmp-OH, is a chemical compound that belongs to the category of amino acid derivatives . It is used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .

Synthesis Analysis

One primary application of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid lies in peptide synthesis. The Boc group acts as a temporary protecting group for the amino group, allowing for the controlled formation of peptide bonds with other amino acids.

Molecular Structure Analysis

The molecular formula of (S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid is C12H22N2O5 . The InChI code is 1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m0/s1 .

科学的研究の応用

Inhibition of Nitric Oxide Synthases

The compound has been utilized in the design of inhibitors for the isoforms of nitric oxide synthase (NOS). Derivatives of this compound, such as S-2-amino-5-azolylpentanoic acids, have shown potent inhibition of NOS, contributing to the understanding of NOS regulation and potential therapeutic applications (Ulhaq et al., 1998).

Renin Inhibitors

The compound's derivatives have also been synthesized for use as intermediates in the preparation of renin inhibitory peptides. These peptides, containing novel acid residues that mimic the transition state of angiotensinogen, act as potent inhibitors of human plasma renin, highlighting their potential in designing antihypertensive agents (Thaisrivongs et al., 1987).

T-Butoxycarbonylation of Amines

This compound has been used in the development of a water-soluble agent for the t-butoxycarbonylation of amines. This process is crucial for the protection of amino groups during peptide synthesis, offering a method to isolate BOC-amino acids in good yields through solvent extraction (Guibe-jampel & Wakselman, 1971).

Synthesis of Methyl (Z)-2-((Tert-Butoxycarbonyl)Amino)-3-(Dimethylamino)Propenoate

The compound has served as a precursor in the synthesis of various N-substituted derivatives, demonstrating its versatility in organic synthesis and potential applications in medicinal chemistry (Baš et al., 2001).

HIV-Protease Assay Development

Derivatives of this compound have been employed in the creation of sequence-specific chromogenic protease substrates. These substrates enable the spectrophotometric detection of HIV-protease activity, contributing to HIV research and the development of therapeutic agents (Badalassi et al., 2002).

作用機序

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protective group for amines . The Boc group can be introduced into a variety of organic compounds using flow microreactor systems . This process is efficient, versatile, and sustainable compared to the batch .

Biochemical Pathways

Given its structure, it may be involved in reactions related to the synthesis of boc derivatives of amino acids .

Result of Action

The introduction of the boc group into organic compounds can enhance their stability and reactivity .

Action Environment

The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate has been studied, and the yield of the desired product can be optimized by adjusting the conditions of the reactions .

特性

IUPAC Name |

(2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4/c1-12(2,3)18-11(17)13-9(10(15)16)7-6-8-14(4)5/h9H,6-8H2,1-5H3,(H,13,17)(H,15,16)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCLYVIARHJTTL-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCN(C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582928 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-[(Tert-butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid | |

CAS RN |

65671-54-7 |

Source

|

| Record name | N~2~-(tert-Butoxycarbonyl)-N~5~,N~5~-dimethyl-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

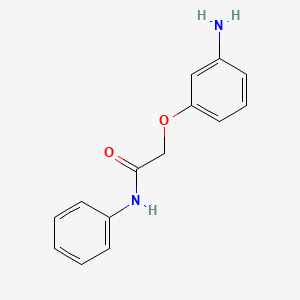

![2-[2-(Azepan-1-yl)ethoxy]-5-methylaniline](/img/structure/B1286780.png)

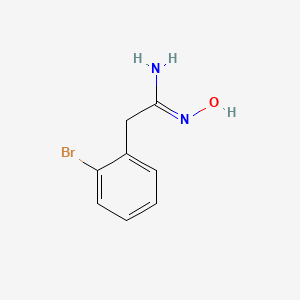

![4-[(Cyanomethyl)sulfanyl]benzoic acid](/img/structure/B1286821.png)